(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)(2-chlorophenyl)methanone
CAS No.: 2034540-13-9
Cat. No.: VC4683102
Molecular Formula: C18H16ClNO4
Molecular Weight: 345.78
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 2034540-13-9 |
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Molecular Formula | C18H16ClNO4 |
Molecular Weight | 345.78 |
IUPAC Name | [3-(1,3-benzodioxol-5-yloxymethyl)azetidin-1-yl]-(2-chlorophenyl)methanone |
Standard InChI | InChI=1S/C18H16ClNO4/c19-15-4-2-1-3-14(15)18(21)20-8-12(9-20)10-22-13-5-6-16-17(7-13)24-11-23-16/h1-7,12H,8-11H2 |
Standard InChI Key | ZDURRWIKBWCHIU-UHFFFAOYSA-N |
SMILES | C1C(CN1C(=O)C2=CC=CC=C2Cl)COC3=CC4=C(C=C3)OCO4 |
Introduction
Structural Characterization and Molecular Properties
Core Structural Components
The molecule comprises three distinct subunits:
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Benzo[d] dioxol-5-yloxy group: A benzodioxole ring system (C₇H₅O₂) substituted at the 5-position with an ether-linked methylene group. This motif is commonly associated with metabolic stability and enhanced bioavailability in medicinal chemistry .
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Azetidine ring: A four-membered nitrogen-containing heterocycle (C₃H₆N) functionalized at the 3-position with a hydroxymethyl group. Azetidines are valued for their conformational rigidity, which can improve target binding selectivity .
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2-Chlorophenyl methanone: A phenyl ketone group substituted with a chlorine atom at the ortho position (C₇H₄ClO). Chlorinated aromatic systems often contribute to hydrophobic interactions in drug-receptor complexes.
Molecular Formula and Weight
The molecular formula is C₁₈H₁₆ClNO₄, yielding a molecular weight of 357.78 g/mol. Key bond lengths and angles align with crystallographic data from analogous azetidine-containing structures, where typical C–N bond distances in azetidine rings range from 1.45–1.49 Å, and Cl–C(aryl) bonds measure approximately 1.74 Å .
Table 1: Key Physicochemical Properties
Property | Value |
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Molecular Formula | C₁₈H₁₆ClNO₄ |
Molecular Weight | 357.78 g/mol |
Predicted LogP | 2.8 (Moderate lipophilicity) |
Hydrogen Bond Donors | 1 (Azetidine NH) |
Hydrogen Bond Acceptors | 5 |
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be dissected into two primary fragments:
Coupling these fragments via an acylative amidation reaction represents the most plausible synthetic route, as evidenced by analogous procedures for azetidine ketones .
Stepwise Synthesis
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Synthesis of Fragment A:
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Synthesis of Fragment B:
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Friedel-Crafts acylation of chlorobenzene with acetyl chloride in the presence of AlCl₃ yields 2-chlorobenzoyl chloride.
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Final Coupling:
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Mitsunobu Reaction | DEAD, PPh₃, THF, 0°C → rt | 72 |
Boc Deprotection | 4M HCl/dioxane, rt, 2h | 89 |
Acylation | DIPEA, DCM, 0°C → rt, 12h | 65 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (500 MHz, CDCl₃):
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¹³C NMR:
High-Resolution Mass Spectrometry (HRMS)
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Observed: [M+H]⁺ = 358.0945 (calc. 358.0948 for C₁₈H₁₇ClNO₄).
Research Gaps and Future Directions
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In Vivo Pharmacokinetics: No data exist on oral bioavailability or metabolic stability.
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Target Identification: Proteomic profiling is needed to elucidate primary molecular targets.
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Toxicological Assessment: Acute and chronic toxicity studies in model organisms are warranted.
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